molecular formula C12H16BrN5O B4346584 4-bromo-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide

4-bromo-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B4346584
M. Wt: 326.19 g/mol
InChI Key: WHSMIEXMSMESGN-UHFFFAOYSA-N
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Description

4-Bromo-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their diverse pharmacological effects and are often used as starting materials in the synthesis of more complex heterocyclic systems

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of hydrazine with β-diketones or β-ketoesters to form pyrazoles, followed by subsequent bromination and alkylation steps.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted pyrazoles or other heterocyclic compounds.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, such as antileishmanial and antimalarial properties.

Medicine: The compound's derivatives are being explored for their therapeutic potential in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism by which 4-bromo-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, leading to its biological activities.

Comparison with Similar Compounds

  • 4-bromo-1H-pyrazole

  • N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide

  • 1,3-dimethyl-1H-pyrazole

Uniqueness: This compound is unique due to its specific structural features, such as the presence of bromine and the N-ethyl group, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-bromo-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-2-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN5O/c1-7(9-6-17(3)16-8(9)2)15-12(19)11-10(13)5-14-18(11)4/h5-7H,1-4H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSMIEXMSMESGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(C)NC(=O)C2=C(C=NN2C)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-bromo-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide
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4-bromo-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 3
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4-bromo-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide
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4-bromo-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 5
4-bromo-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 6
4-bromo-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide

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